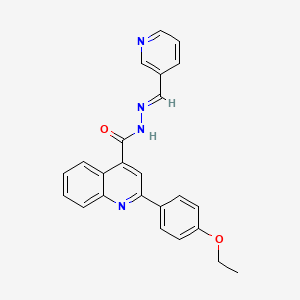
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide is a complex organic compound known for its versatile applications in scientific research. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of various functional groups, including dioxo, pyridinylmethyl, and carboxamide, contributes to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the pyridinylmethyl group and the carboxamide functionality. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the efficiency of each step to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional ketone or aldehyde groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s reactivity and stability make it suitable for use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction cascades and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide: This compound shares a similar core structure but includes a thieno ring, which may alter its reactivity and biological activity.
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide: A closely related compound with slight variations in functional groups.
Uniqueness
The uniqueness of 1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-6-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. Its ability to undergo a variety of reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1,3-dimethyl-2,4-dioxo-N-(pyridin-2-ylmethyl)quinazoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-20-14-7-6-11(9-13(14)16(23)21(2)17(20)24)15(22)19-10-12-5-3-4-8-18-12/h3-9H,10H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHJFYYDDWWAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=N3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (4Z)-4-[3-(benzyloxy)benzylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![2-[(5E)-5-{[5-(4-CHLORO-3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID](/img/structure/B5168499.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![N-benzyl-1-(cyclohexylmethyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168523.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
![N-[6-chloro-2-methylsulfanyl-5-[(4-propoxyphenyl)methyl]pyrimidin-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B5168544.png)

![1-[3-(4-Nitrophenoxy)propyl]pyrrolidine;oxalic acid](/img/structure/B5168548.png)
![4-Methyl-2-[3-methyl-4-(4-methylpiperidin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5168553.png)
![methyl 5-[(3-chloro-4-methylphenyl)amino]-5-oxopentanoate](/img/structure/B5168562.png)

